molecular formula C14H20F3N3O B10964277 N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10964277
M. Wt: 303.32 g/mol
InChI Key: FTQLRLNHPOASTC-UHFFFAOYSA-N
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Description

N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyclooctyl group, a trifluoromethyl group, and a carboxamide group attached to a pyrazole ring

Properties

Molecular Formula

C14H20F3N3O

Molecular Weight

303.32 g/mol

IUPAC Name

N-cyclooctyl-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H20F3N3O/c1-20-12(14(15,16)17)9-11(19-20)13(21)18-10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,18,21)

InChI Key

FTQLRLNHPOASTC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2CCCCCCC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Cyclooctyl Group Addition: The cyclooctyl group can be added through a nucleophilic substitution reaction using cyclooctyl halides.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halides, acids, or bases depending on the specific substitution reaction.

Major Products

    Oxidation: Hydroxylated pyrazole derivatives.

    Reduction: Amino-pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrazole ring can facilitate interactions with active sites. The cyclooctyl group may contribute to the compound’s overall conformation and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
  • N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
  • N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylamide

Uniqueness

N-cyclooctyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclooctyl group provides steric bulk that can influence its binding interactions.

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